molecular formula C7H16ClNO2 B1426043 (2S,3S)-3-Methyl-2-(methylamino)pentanoic acid hydrochloride CAS No. 66866-68-0

(2S,3S)-3-Methyl-2-(methylamino)pentanoic acid hydrochloride

Cat. No.: B1426043
CAS No.: 66866-68-0
M. Wt: 181.66 g/mol
InChI Key: MMBGZHHBWVCZFK-GEMLJDPKSA-N
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Description

(2S,3S)-3-Methyl-2-(methylamino)pentanoic acid hydrochloride is a chiral compound with significant importance in various scientific fields. It is known for its unique structural properties and potential applications in chemistry, biology, and medicine. The compound is characterized by its specific stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-Methyl-2-(methylamino)pentanoic acid hydrochloride typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method includes the use of chiral catalysts or auxiliaries to induce the formation of the (2S,3S) configuration. The reaction conditions often involve controlled temperatures and pH levels to optimize the yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using flow microreactor systems. These systems allow for continuous production with high efficiency and sustainability. The use of such advanced technologies ensures consistent quality and scalability of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-Methyl-2-(methylamino)pentanoic acid hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to different products.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

(2S,3S)-3-Methyl-2-(methylamino)pentanoic acid hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2S,3S)-3-Methyl-2-(methylamino)pentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry allows it to bind selectively to certain enzymes or receptors, influencing their activity. This selective binding can modulate biochemical pathways, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • (2S,3S)-2-Amino-3-methylpentanoic acid
  • (2S,3S)-3-(Aminomethyl)-3-(methylamino)pentane-1,2,5-triol bis(hydrochloride)

Uniqueness

Compared to similar compounds, (2S,3S)-3-Methyl-2-(methylamino)pentanoic acid hydrochloride stands out due to its specific stereochemistry and the presence of both methyl and methylamino groups.

Properties

IUPAC Name

(2S,3S)-3-methyl-2-(methylamino)pentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-4-5(2)6(8-3)7(9)10;/h5-6,8H,4H2,1-3H3,(H,9,10);1H/t5-,6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBGZHHBWVCZFK-GEMLJDPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718512
Record name N-Methyl-L-isoleucine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66866-68-0
Record name N-Methyl-L-isoleucine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3S)-3-Methyl-2-(methylamino)pentanoic acid hydrochloride
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(2S,3S)-3-Methyl-2-(methylamino)pentanoic acid hydrochloride
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(2S,3S)-3-Methyl-2-(methylamino)pentanoic acid hydrochloride

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